molecular formula C10H11N3O B3173557 Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- CAS No. 947154-35-0

Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

Cat. No.: B3173557
CAS No.: 947154-35-0
M. Wt: 189.21 g/mol
InChI Key: UXRRZYCEBNRLFC-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-: is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methoxy group at the 4-position and a pyrazolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- typically involves the nucleophilic substitution reaction of 4-methoxybenzenamine with a suitable pyrazole derivative. One common method includes the reaction of 4-methoxybenzenamine with 1H-pyrazole-1-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- can undergo oxidation reactions, typically forming quinonoid structures.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrazolyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

  • Benzenamine, 4-methoxy-2-(1H-imidazol-1-yl)-
  • Benzenamine, 4-methoxy-2-(1H-triazol-1-yl)-
  • Benzenamine, 4-methoxy-2-(1H-tetrazol-1-yl)-

Uniqueness: Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methoxy-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-3-4-9(11)10(7-8)13-6-2-5-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRZYCEBNRLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole was treated under standard hydrogenation conditions (H2, EtOH, 10% Pd/C) to yield desired 4-Methoxy-2-pyrazol-1-yl-phenylamine as a crude solid, which was used for the subsequent reaction without further purification; TLC: 1:1 EtOAc/Hexane Rf 0.6, homogeneous; SM Rf 0.7; MS (m/e) 190.12 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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